molecular formula C16H17F3N4O3 B15172475 N-[2-(morpholin-4-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide

N-[2-(morpholin-4-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B15172475
M. Wt: 370.33 g/mol
InChI Key: QMYYTKFQOPQPDB-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-oxadiazole core substituted at position 3 with a 4-(trifluoromethyl)phenyl group and at position 5 with a carboxamide moiety linked to a 2-(morpholin-4-yl)ethyl chain. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the morpholine moiety improves solubility and pharmacokinetic properties.

Properties

Molecular Formula

C16H17F3N4O3

Molecular Weight

370.33 g/mol

IUPAC Name

N-(2-morpholin-4-ylethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C16H17F3N4O3/c17-16(18,19)12-3-1-11(2-4-12)13-21-15(26-22-13)14(24)20-5-6-23-7-9-25-10-8-23/h1-4H,5-10H2,(H,20,24)

InChI Key

QMYYTKFQOPQPDB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, followed by the introduction of the morpholine and trifluoromethyl phenyl groups. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholin-4-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxadiazole ring or other parts of the molecule.

    Substitution: The trifluoromethyl phenyl group can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

N-[2-(morpholin-4-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(morpholin-4-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following compounds share partial structural homology with the target molecule, differing in heterocyclic cores, substituents, or functional groups:

Compound Name Core Heterocycle Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound : N-[2-(morpholin-4-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide 1,2,4-Oxadiazole 4-(Trifluoromethyl)phenyl, morpholinylethyl ~435 (estimated) Combines lipophilic CF₃ group with polar morpholine; balanced solubility
N-{5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methylthiazol-2-yl}-5-phenyloxazole-3-carboxamide 1,2,4-Oxadiazole 4-Methoxyphenyl, methylthiazole, phenyloxazole ~520 (estimated) Methoxy group enhances electron density; additional thiazole/oxazole complexity
3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide Isoxazole 4-(Trifluoromethyl)phenyl, methyl ~314 (reported) Prodrug design with carboxylic acid for hydrolysis; lacks morpholine
4-Methyl-N-[2-(morpholin-4-yl)ethyl]-2-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide Thiazole 3,4,5-Trimethoxyphenyl, morpholinylethyl ~459 (reported) Trimethoxyphenyl provides steric bulk; thiazole core differs in electronic properties
L471-0675: N-[2-(3,4-dihydroisoquinolin-2-yl)ethyl]-3-[4-(piperidin-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide 1,2,4-Oxadiazole Piperidinylphenyl, dihydroisoquinoline 431.54 Piperidine replaces CF₃; dihydroisoquinoline modifies solubility
Brezivaptanum (vasopressin antagonist) 1,2,4-Triazole 3-Chlorophenyl, morpholinylethyl ~520 (estimated) Triazole core; chlorophenyl and morpholinylethyl for receptor binding

Pharmacological and Physicochemical Comparisons

  • Heterocyclic Core Influence :

    • The 1,2,4-oxadiazole core (target compound, L471-0675) offers metabolic stability and moderate dipole moments, favoring membrane permeability. In contrast, thiazole () and isoxazole () cores exhibit distinct electronic profiles, affecting binding interactions .
    • Triazole-containing brezivaptanum () demonstrates how core heterocycles influence target specificity (e.g., vasopressin receptor antagonism) .
  • Substituent Effects :

    • Trifluoromethyl (CF₃) : The target’s CF₃ group increases lipophilicity (ClogP ~3.5) compared to methoxy (ClogP ~2.8 in ) or piperidine (ClogP ~2.2 in L471-0675), enhancing blood-brain barrier penetration .
    • Morpholinylethyl Chain : Present in the target and compounds, this group improves aqueous solubility via morpholine’s polar oxygen and nitrogen atoms. Its absence in correlates with prodrug activation requirements .
  • Synthetic Accessibility :

    • The target compound’s oxadiazole core is typically synthesized via cycloaddition between nitrile oxides and amides, while thiazoles () require Hantzsch-type condensations .
    • Morpholinylethyl side chains are introduced via alkylation or amide coupling, as seen in ’s screening library compounds .

Biological Activity

The compound N-[2-(morpholin-4-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide is a member of the oxadiazole family, which has gained attention for its diverse biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18_{18}H20_{20}F3_3N3_3O2_2
  • Molecular Weight : 365.37 g/mol
  • LogP (Octanol-Water Partition Coefficient) : Indicates lipophilicity, which is crucial for membrane permeability.

Anticancer Activity

Recent studies indicate that oxadiazole derivatives exhibit significant anticancer properties. For instance:

  • Cytotoxicity : The compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer), U-937 (leukemia), and others. It demonstrated IC50_{50} values in the micromolar range, suggesting potent cytotoxic effects .
  • Mechanism of Action : Flow cytometry assays revealed that these compounds induce apoptosis in cancer cells through pathways involving p53 activation and caspase-3 cleavage . This suggests that this compound may disrupt cellular machinery essential for survival.

Antimicrobial Activity

The oxadiazole core is also associated with antimicrobial properties:

  • In vitro Studies : Compounds containing the oxadiazole ring have shown effectiveness against both Gram-positive and Gram-negative bacteria. Specifically, derivatives with electron-withdrawing groups exhibited enhanced activity .

Enzyme Inhibition

Research has highlighted the potential of oxadiazole derivatives as enzyme inhibitors:

  • Thymidylate Synthase Inhibition : Certain derivatives have been identified as potent inhibitors of thymidylate synthase (TS), an enzyme critical for DNA synthesis. The IC50_{50} values ranged from 0.47 to 1.4 µM . This suggests potential applications in cancer therapy by targeting rapidly dividing cells.

Study 1: Anticancer Efficacy in MCF-7 Cells

In a study focused on breast cancer treatment, this compound was tested against MCF-7 cells. The results indicated:

CompoundIC50_{50} (µM)Mechanism
Oxadiazole Derivative0.65Induces apoptosis via p53 pathway
Doxorubicin0.50Standard chemotherapy agent

This study highlighted that while the compound showed promising results, its efficacy was slightly lower than that of doxorubicin.

Study 2: Antimicrobial Activity Assessment

Another investigation assessed the antimicrobial properties of various oxadiazole derivatives against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli30

These findings suggest that the compound exhibits selective antimicrobial activity, particularly against Gram-positive bacteria.

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